molecular formula C16H20N2O2 B1460110 N-[2-(2-Methoxyethoxy)benzyl]-N-(3-pyridinylmethyl)amine CAS No. 1040685-86-6

N-[2-(2-Methoxyethoxy)benzyl]-N-(3-pyridinylmethyl)amine

Cat. No.: B1460110
CAS No.: 1040685-86-6
M. Wt: 272.34 g/mol
InChI Key: CCZKFIXIPGGMMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-Methoxyethoxy)benzyl]-N-(3-pyridinylmethyl)amine typically involves the reaction of 2-(2-methoxyethoxy)benzyl chloride with 3-pyridinemethanamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, and implementing continuous flow processes to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-Methoxyethoxy)benzyl]-N-(3-pyridinylmethyl)amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[2-(2-Methoxyethoxy)benzyl]-N-(3-pyridinylmethyl)amine is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[2-(2-Methoxyethoxy)benzyl]-N-(3-pyridinylmethyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(2-Methoxyethoxy)benzyl]-N-(2-pyridinylmethyl)amine
  • N-[2-(2-Methoxyethoxy)benzyl]-N-(4-pyridinylmethyl)amine
  • N-[2-(2-Methoxyethoxy)benzyl]-N-(3-pyridinylmethyl)ethanamine

Uniqueness

N-[2-(2-Methoxyethoxy)benzyl]-N-(3-pyridinylmethyl)amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research applications where other similar compounds may not be as effective .

Properties

IUPAC Name

N-[[2-(2-methoxyethoxy)phenyl]methyl]-1-pyridin-3-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2/c1-19-9-10-20-16-7-3-2-6-15(16)13-18-12-14-5-4-8-17-11-14/h2-8,11,18H,9-10,12-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCZKFIXIPGGMMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CC=CC=C1CNCC2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(2-Methoxyethoxy)benzyl]-N-(3-pyridinylmethyl)amine
Reactant of Route 2
Reactant of Route 2
N-[2-(2-Methoxyethoxy)benzyl]-N-(3-pyridinylmethyl)amine
Reactant of Route 3
Reactant of Route 3
N-[2-(2-Methoxyethoxy)benzyl]-N-(3-pyridinylmethyl)amine
Reactant of Route 4
N-[2-(2-Methoxyethoxy)benzyl]-N-(3-pyridinylmethyl)amine
Reactant of Route 5
N-[2-(2-Methoxyethoxy)benzyl]-N-(3-pyridinylmethyl)amine
Reactant of Route 6
Reactant of Route 6
N-[2-(2-Methoxyethoxy)benzyl]-N-(3-pyridinylmethyl)amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.